molecular formula C24H19FN2O5 B5053263 3-[(2E)-3-(4-Fluorophenyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoic acid

3-[(2E)-3-(4-Fluorophenyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoic acid

Cat. No.: B5053263
M. Wt: 434.4 g/mol
InChI Key: ITMAVTKBNCFQEP-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2E)-3-(4-Fluorophenyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a benzoic acid moiety

Preparation Methods

The synthesis of 3-[(2E)-3-(4-Fluorophenyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The process generally involves the reaction of boronic acids with halides in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

3-[(2E)-3-(4-Fluorophenyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(4-Fluorophenyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, which can lead to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar compounds to 3-[(2E)-3-(4-Fluorophenyl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]benzoic acid include:

Properties

IUPAC Name

3-[[(E)-3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O5/c1-32-21-8-3-2-7-19(21)22(28)27-20(13-15-9-11-17(25)12-10-15)23(29)26-18-6-4-5-16(14-18)24(30)31/h2-14H,1H3,(H,26,29)(H,27,28)(H,30,31)/b20-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMAVTKBNCFQEP-DEDYPNTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.